Einecs 300-807-0

Description

Contextualization of the Compound's Identity

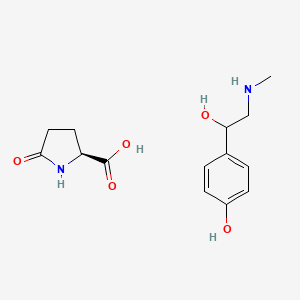

The chemical entity registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-807-0 is a distinct molecular complex. nih.gov It is scientifically defined as a 1:1 compound of 5-Oxo-L-proline and 4-hydroxy-alpha-((methylamino)methyl)benzyl alcohol. nih.gov These two constituent molecules are more commonly known as L-Pyroglutamic acid and Synephrine (B1677852), respectively.

The complex is identified by the Chemical Abstracts Service (CAS) number 93963-63-4. nih.gov Its formation involves a specific interaction between the two component molecules, resulting in a single, stable substance with its own unique set of chemical and physical properties. The molecular formula of the complex is C₁₄H₂₀N₂O₅, and it has a molecular weight of 296.32 g/mol . nih.gov

Table 1: Chemical Identifiers for EINECS 300-807-0

| Identifier | Value |

|---|---|

| EINECS Number | 300-807-0 nih.gov |

| CAS Number | 93963-63-4 nih.gov |

| IUPAC Name | 4-[1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid nih.gov |

| Molecular Formula | C₁₄H₂₀N₂O₅ nih.gov |

| Molecular Weight | 296.32 g/mol nih.gov |

| Component Compounds | CID 7172 (Synephrine), CID 7405 (Pyroglutamic Acid) nih.gov |

Significance in Chemical and Biological Research

The significance of the Synephrine-Pyroglutamic Acid complex in research stems from the well-documented biological activities of its individual components. While research focusing specifically on the combined complex is limited, the co-occurrence of these molecules in biological systems suggests a potential synergistic or modulatory relationship. For instance, a study on Citrus sinensis (sweet orange) plants infected with the bacterium 'Candidatus Liberibacter asiaticus' reported a significant enhancement in the accumulation of both synephrine and pyroglutamic acid, among other metabolites. mdpi.com This finding points to a potential coordinated role in plant defense mechanisms or stress responses.

In the field of medicinal chemistry, the creation of such complexes or salts from active compounds is a common strategy to modify properties like solubility, stability, or bioavailability. The existence of a defined synephrine-pyroglutamate salt opens avenues for research into its pharmacokinetic and pharmacodynamic profile compared to synephrine alone. The synthesis of prodrugs, where a carrier molecule is linked to an active substance, is an established field of research, with patents describing synephrine prodrugs designed for specific delivery systems. google.com The study of the this compound complex is relevant to understanding how the pyroglutamic acid moiety might influence the biological action of synephrine.

Overview of Constituent Chemical Entities: Synephrine and Pyroglutamic Acid

The properties of the this compound complex are intrinsically linked to its two components.

Synephrine

Synephrine is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, most notably in the fruit of Citrus aurantium, also known as bitter orange. medkoo.comchemicalbook.comrivendell.eu It exists in three positional isomers: p-synephrine (para), m-synephrine (meta), and o-synephrine (ortho), with p-synephrine being the most common isomer in nature. mdpi.com The structure of synephrine is chemically related to endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine (B1679862). chemicalbook.comebi.ac.uk

In scientific research, p-synephrine is recognized as an alpha-adrenergic agonist. nih.govscbt.com It has been investigated for a wide range of pharmacological effects, including its influence on metabolic processes. mdpi.comrivm.nl Studies have explored its potential anti-inflammatory and anti-cancer activities in vitro. mdpi.comresearchgate.netsciendo.com Research indicates that the biological effects of p-synephrine may be mediated through various mechanisms beyond simple adrenergic receptor binding. mdpi.com

Table 2: Chemical Properties of p-Synephrine

| Property | Value |

|---|---|

| Synonyms | Oxedrine, Sympatol, p-Methylaminoethanolphenol nih.gov |

| CAS Number | 94-07-5 nih.gov |

| Molecular Formula | C₉H₁₃NO₂ nih.gov |

| Molecular Weight | 167.21 g/mol scbt.com |

| IUPAC Name | 4-[1-hydroxy-2-(methylamino)ethyl]phenol nih.gov |

| Description | A phenethylamine alkaloid, member of phenols and ethanolamines. chemicalbook.comnih.gov |

Pyroglutamic Acid

Pyroglutamic acid, specifically L-pyroglutamic acid (also known as 5-oxoproline), is a cyclic derivative of the amino acid L-glutamic acid. chemicalbook.comcaymanchem.com It is formed through the internal dehydration and cyclization of glutamic acid or glutamine. chemicalbook.comcaymanchem.com This compound is a natural metabolite found in various biological systems. chemicalbook.com

L-pyroglutamic acid serves as a chiral building block in the synthesis of various organic compounds, including nonproteinogenic amino acids and chiral N-heterocyclic carbenes. chemicalbook.comsigmaaldrich.com In biological research, it has been identified as a component of the neuropeptide adipokinetic hormone (AKH) in insects. caymanchem.com Studies have also investigated its role in the central nervous system, with some research indicating potential anxiolytic-like activity in animal models. caymanchem.com The D-enantiomer, D-pyroglutamic acid, is also a metabolite and has been studied for its distinct biological activities. chemicalbook.comnih.gov

Table 3: Chemical Properties of L-Pyroglutamic Acid

| Property | Value |

|---|---|

| Synonyms | 5-Oxo-L-proline, L-2-pyrrolidone-5-carboxylic acid chemicalbook.comcaymanchem.com |

| CAS Number | 98-79-3 caymanchem.com |

| Molecular Formula | C₅H₇NO₃ caymanchem.com |

| Molecular Weight | 129.11 g/mol caymanchem.com |

| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid nih.gov |

| Description | A cyclized derivative of L-glutamic acid. caymanchem.com |

Structure

2D Structure

Properties

CAS No. |

93963-63-4 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-2-4-8(11)5-3-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

VHFQABDOCXPGNQ-HVDRVSQOSA-N |

Isomeric SMILES |

CNCC(C1=CC=C(C=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Synephrine (B1677852)

Synephrine is a phenylethanolamine molecule possessing a single chiral center. The development of synthetic routes that can control this stereocenter is paramount for producing the specific (S)-enantiomer required for the formation of EINECS 300-807-0.

Achieving high enantiopurity in the synthesis of synephrine is a significant chemical challenge. Researchers have developed several stereoselective strategies to produce either the (R)- or (S)-enantiomer with high fidelity. A common approach involves the asymmetric reduction of a prochiral ketone precursor, 4'-hydroxy-2-(methylamino)acetophenone. This reduction can be accomplished using chiral reducing agents or catalysts.

One prominent method utilizes biocatalysis, employing alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Saccharomyces cerevisiae) that can reduce the ketone precursor with high enantioselectivity. Chemical methods often involve chiral borane (B79455) reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, or transfer hydrogenation using chiral ruthenium or rhodium complexes. These methods provide access to both (R)- and (S)-synephrine by selecting the appropriate catalyst enantiomer.

Another strategy begins with a chiral starting material, such as an enantiopure amino acid, which sets the stereochemistry early in the synthetic sequence. For example, a protected N-methyl-amino acid can be converted to a chiral amino alcohol and subsequently elaborated to the final synephrine structure.

Table 1: Comparison of Stereoselective Methods for Synephrine Synthesis This interactive table summarizes key findings from different synthetic approaches.

| Method/Catalyst | Precursor | Key Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Ref. |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation (RuCl(p-cymene)[(S,S)-TsDPEN]) | 4'-Benzyloxy-α-(methylamino)acetophenone HCl | HCOOH/NEt₃, DMF, 28°C | 95 | 99 (S) | |

| Biocatalytic Reduction (Recombinant E. coli with ADH) | 4'-Hydroxy-2-(methylamino)acetophenone | Glucose, NADP⁺, pH 7.0 | 92 | >99 (S) | |

| Chiral Borane Reduction (CBS Catalyst) | 4'-Benzyloxy-α-bromoacetophenone (followed by amination) | (S)-CBS, BH₃·SMe₂, THF | ~80 (overall) | 96 (S) | - |

To investigate how structural modifications affect biological activity (Structure-Activity Relationship, or SAR), numerous analogs of synephrine have been synthesized. These studies are crucial for understanding the molecular interactions of synephrine. Modifications typically target three key areas of the molecule: the phenolic ring, the benzylic hydroxyl group, and the secondary amine.

Phenolic Ring Modifications: The position and nature of the substituent on the aromatic ring are varied. For instance, the para-hydroxyl group can be moved to the meta position (as in phenylephrine) or ortho position, or it can be replaced with other groups like methoxy, chloro, or fluoro substituents. The absence of the hydroxyl group yields N-methylphenylethanolamine.

Aliphatic Chain Modifications: The benzylic hydroxyl group can be removed (deoxysynephrine), esterified, or its stereochemistry can be inverted to the (R)-configuration. The length of the alkyl chain between the ring and the nitrogen atom can also be extended.

Amine Group Modifications: The N-methyl group can be replaced with larger alkyl groups (e.g., ethyl, isopropyl) to probe steric tolerance at its binding site. It can also be de-methylated to form octopamine (B1677172) or converted to a tertiary amine.

These systematic modifications allow researchers to map the structural requirements for molecular recognition.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have high-affinity binding sites for a specific target molecule, in this case, synephrine. The synthesis of a synephrine-specific MIP involves polymerizing functional monomers and a cross-linking agent in the presence of synephrine, which acts as a "template" molecule.

The process typically involves:

Pre-polymerization Complex Formation: Synephrine (the template) is mixed with a functional monomer (e.g., methacrylic acid, 4-vinylpyridine). The monomer arranges itself around the template through non-covalent interactions like hydrogen bonding and electrostatic interactions.

Polymerization: A cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) and an initiator are added, and polymerization is induced (e.g., by heat or UV light). This creates a rigid, cross-linked polymer matrix where the template molecule is entrapped.

Template Removal: The synephrine template is extracted from the polymer using a solvent, leaving behind cavities that are complementary in size, shape, and functional group arrangement to the synephrine molecule.

These resulting MIPs can be used as highly selective sorbents in solid-phase extraction (SPE) to isolate synephrine from complex matrices, such as botanical extracts or biological fluids.

Preparation of Synephrine Analogs and Derivatives for Structure-Activity Relationship Studies

Synthetic Methodologies for Pyroglutamic Acid

L-Pyroglutamic acid, also known as 5-oxoproline, is the second component of this compound. It is a cyclic amino acid derivative that can be synthesized through several efficient methods, often starting from readily available precursors.

The most common and straightforward method for producing L-pyroglutamic acid is the intramolecular cyclization of its parent amino acid, L-glutamic acid. This dehydration reaction is typically achieved by heating L-glutamic acid, either in water or as a solid, at temperatures ranging from 140°C to 190°C. The reaction proceeds via the formation of an internal amide bond between the gamma-carboxyl group and the alpha-amino group, releasing one molecule of water. This method is highly effective and preserves the stereochemistry of the starting material, making it an ideal route for producing the enantiopure L-isomer.

Table 2: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid This interactive table shows typical conditions for the cyclization reaction.

| Starting Material | Method | Temperature (°C) | Duration (h) | Yield (%) | Optical Purity | Ref. |

|---|---|---|---|---|---|---|

| L-Glutamic Acid | Thermal Dehydration (in water) | 140-150 | 3-5 | >90 | Maintained (>99%) | |

| L-Glutamic Acid | Thermal Dehydration (solid phase) | 180-190 | 1-2 | ~85 | Maintained (>99%) |

Enzymatic methods using glutaminyl cyclase also provide a highly specific route to L-pyroglutamic acid from N-terminal L-glutamine residues in peptides. While not a common bulk synthesis method, it highlights the biological pathways for its formation.

Synthesis from L-proline is less direct and involves oxidative cleavage of the pyrrolidine (B122466) ring. For instance, oxidation of L-proline with reagents like ruthenium tetroxide can cleave the C-C bond adjacent to the nitrogen, followed by further steps to yield the 5-oxoproline structure. This route is generally more complex and less common than starting from glutamic acid.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a powerful strategy for rapidly generating libraries of complex molecules. The Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of pyroglutamic acid derivatives.

A typical Ugi-4CR approach for this purpose involves the reaction of:

An aldehyde (e.g., formaldehyde)

An amine (e.g., benzylamine)

An isocyanide (e.g., tert-butyl isocyanide)

A keto-acid (levulinic acid, which serves as the backbone precursor)

The initial Ugi product contains the core structure, which can then undergo a subsequent intramolecular cyclization (often acid-catalyzed) to form the pyroglutamate (B8496135) ring system. This approach is highly versatile, as varying each of the four components allows for the creation of a diverse array of N-substituted and C-substituted pyroglutamic acid derivatives in a highly efficient manner. This is particularly valuable for creating compound libraries for screening and SAR studies.

Derivatization Techniques for Pyroglutamic Acid Analogs in Research (e.g., for Peptidomimetics, Antagonists)

Pyroglutamic acid, a cyclic derivative of glutamic acid, serves as a versatile chiral building block in the synthesis of a wide array of biologically active molecules, including peptidomimetics and antagonists for various receptors. researchgate.net Its rigid structure is advantageous for designing molecules with reduced conformational flexibility, a desirable trait in drug design. researchgate.net Researchers have developed numerous derivatization techniques to modify the pyroglutamic acid scaffold at its carboxyl group, lactam nitrogen, and the lactam ring itself to explore structure-activity relationships and generate novel therapeutic candidates. researchgate.netmdpi.com

One key strategy involves the modification of the lactam ring, particularly at the 3-position, to create analogs with potential antagonist activity. For instance, a methodology for the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives has been developed. mdpi.comresearchgate.net This multi-step process begins with the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids, followed by N-chloroacetylation and a base-catalyzed cyclization to form the substituted pyroglutamic acid ring. mdpi.comresearchgate.net The resulting 3-aroyl pyroglutamic acid amides have been investigated as analogs of known P2X7 receptor antagonists. mdpi.comresearchgate.net

Another approach focuses on the synthesis of pyroglutamic acid derivatives as potential excitatory amino acid antagonists. Studies have shown that certain derivatives of pyroglutamic acid can offer protection against glutamate-induced seizures, suggesting their potential as starting points for developing antagonists for non-NMDA receptors. nih.gov

The Ugi four-center-three-component reaction (U-4C-3CR) is a powerful tool in the synthesis of peptidomimetics. beilstein-journals.org This reaction has been applied using pyroglutamic acid-derived olefinic amino acids to create bicyclic lactams after a subsequent ring-closure metathesis, demonstrating the utility of pyroglutamic acid in generating complex, constrained peptide-like structures. beilstein-journals.org

Furthermore, derivatization of the carboxyl group of pyroglutamic acid is a common strategy for analytical purposes and for synthesizing ester and amide derivatives with potential biological activities. frontiersin.orgresearchmap.jp For example, precolumn derivatization with 2-nitrophenylhydrazine (B1229437) has been used to quantify pyroglutamic acid in biological samples. researchmap.jp The synthesis of L-pyroglutamate esters has also been explored, with some analogs showing significant antifungal activity. researchgate.net

Below is a table summarizing various derivatization techniques for pyroglutamic acid analogs:

| Derivatization Strategy | Target Position | Reagents/Methods | Application/Target |

| 3-Aroyl Derivatization | 3-position of lactam ring | N-chloroacetylation, base-catalyzed cyclization | P2X7 receptor antagonists |

| Amide Formation | Carboxyl group | Carbonyldiimidazole (CDI), amines | P2X7 receptor antagonists |

| N-Alkylation | Lactam nitrogen | Methyl iodide, sodium bicarbonate or LiHMDS | 3-aroyl-N-methyl pyroglutamic acids |

| Esterification | Carboxyl group | Various alcohols and coupling agents | Antifungal agents |

| Ugi Reaction/RCM | Carboxyl and amino groups (indirectly) | Allyl amine, olefinic amino acids, Grubb's catalyst | Bicyclic lactam peptidomimetics |

| Precolumn Derivatization | Carboxyl group | 2-nitrophenylhydrazine | Analytical quantification |

Strategies for the Formation of Synephrine-Pyroglutamic Acid Adducts or Complexes

The compound this compound is specifically the salt of L-p-synephrine and L-pyroglutamic acid, indicating a straightforward acid-base reaction as the primary strategy for its formation. nih.gov Synephrine, being a protoalkaloid, possesses a basic secondary amine group, while pyroglutamic acid has an acidic carboxylic acid group. nih.govnih.gov The formation of the synephrine-pyroglutamic acid salt, or adduct, is therefore achieved by combining these two components, typically in a suitable solvent.

The general strategy involves the reaction of equimolar amounts of L-p-synephrine and L-pyroglutamic acid. The reaction can be represented as follows:

C₉H₁₃NO₂ (Synephrine) + C₅H₇NO₃ (Pyroglutamic Acid) → [C₉H₁₄NO₂]⁺[C₅H₆NO₃]⁻ (Synephrine Pyroglutamate)

The formation of this salt is driven by the proton transfer from the carboxylic acid of pyroglutamic acid to the amine group of synephrine. This results in an ionic bond between the pyroglutamate anion and the synephrinium (B1237181) cation.

While detailed, specific laboratory synthesis procedures for synephrine pyroglutamate are not extensively documented in the readily available scientific literature, the principles of salt formation are well-established in organic chemistry. The choice of solvent would be critical to facilitate the reaction and subsequent isolation of the product, likely involving a solvent in which both reactants are soluble and from which the salt product can be precipitated or crystallized.

The characterization of the resulting adduct would involve standard analytical techniques to confirm its identity and purity. These methods would include:

| Analytical Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the salt and the 1:1 stoichiometry. | Chemical shift changes in protons near the amine group of synephrine and the carboxyl group of pyroglutamic acid, consistent with salt formation. |

| Mass Spectrometry (MS) | To determine the molecular weight of the individual components. | Peaks corresponding to the mass of the synephrinium cation and the pyroglutamate anion. |

| Infrared (IR) Spectroscopy | To identify the functional groups and confirm salt formation. | Disappearance of the carboxylic acid O-H stretch and appearance of carboxylate stretches; changes in the N-H stretching region of the amine. |

| Elemental Analysis | To determine the elemental composition of the salt. | The percentage of C, H, N, and O should match the calculated values for the C₁₄H₂₀N₂O₅ formula. |

The formation of such complexes or salts can be a strategy to improve the physicochemical properties of a substance, such as solubility or stability, which can be relevant in various applications.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are pivotal for isolating N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) from complex mixtures and for its precise quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), often coupled with mass spectrometry, provide the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS/MS) Detection

HPLC and UHPLC coupled with tandem mass spectrometry (MS/MS) are powerful tools for the analysis of tertiary amines like N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine). These methods offer high sensitivity and specificity, making them suitable for trace-level detection.

A common approach for the analysis of tertiary amines involves UHPLC-MS/MS. chrom-china.comnih.gov The separation can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters Atlantis HILIC C18 column (100 mm × 2.1 mm, 3.0 μm). chrom-china.comnih.gov A typical mobile phase for isocratic elution would consist of a mixture of an aqueous buffer and an organic solvent, for instance, 10 mmol/L ammonium (B1175870) acetate (B1210297) solution and methanol (B129727) containing 0.1% formic acid in a 50:50 (v/v) ratio. chrom-china.comnih.gov The column temperature is often maintained at 40 °C with a flow rate of 0.3 mL/min. chrom-china.comnih.gov

For detection, electrospray ionization in the positive ion mode (ESI+) is highly effective for amines. chrom-china.comnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. chrom-china.comnih.gov

An alternative approach for similar compounds utilizes a reverse-phase column, such as a Zorbax SB-C18, with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. Detection is carried out using positive-ion mode mass spectrometry.

Table 1: Illustrative UHPLC-MS/MS Parameters for Tertiary Amine Analysis

| Parameter | Value |

|---|---|

| Chromatography | UHPLC |

| Column | Waters Atlantis HILIC C18 (100 mm × 2.1 mm, 3.0 μm) chrom-china.comnih.gov |

| Mobile Phase | 10 mmol/L Ammonium Acetate : 0.1% Formic Acid in Methanol (50:50, v/v) chrom-china.comnih.gov |

| Flow Rate | 0.3 mL/min chrom-china.comnih.gov |

| Column Temperature | 40 °C chrom-china.comnih.gov |

| Injection Volume | 1 µL chrom-china.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive chrom-china.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) chrom-china.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Non-Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. While N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) can be analyzed directly by GC-MS, the analysis of amines, in general, can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. labrulez.com

For many primary and secondary amines, derivatization is employed to increase their volatility and thermal stability, and to improve their chromatographic behavior. researchgate.netsigmaaldrich.com Common derivatization reactions include acylation and silylation. researchgate.netnih.gov However, for tertiary amines, derivatization is not always necessary or beneficial. labrulez.com In fact, some derivatization methods, such as those using isobutyl chloroformate, are not suitable for tertiary amines. copernicus.org

The direct determination of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) by GC-MS has been reported, with a limit of quantification of approximately 5 µ g/media . analytice.com This suggests that for this specific compound, direct injection without derivatization is a viable analytical strategy. The analysis is typically performed on a deactivated capillary column to minimize peak tailing. labrulez.com

Table 2: GC-MS Analysis Parameters for N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)

| Parameter | Value/Information |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) analytice.com |

| Derivatization | Not explicitly mentioned; direct analysis is common for tertiary amines. labrulez.comanalytice.com |

| Limit of Quantification (LOQ) | ≈ 5 µg/Media analytice.com |

| Sampling Medium | TGS (Thermal Desorption Sorbent Tubes) analytice.com |

| Method | In-house analytice.com |

Capillary Electrophoresis and Ion-Exchange Chromatography for Amine and Acid Separation

While specific applications of capillary electrophoresis (CE) and ion-exchange chromatography (IEC) for the analysis of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) are not extensively documented in readily available literature, these techniques are well-suited for the separation of amines and are therefore relevant.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of tertiary amines, a stacking approach based on pH junctions and field amplification can be employed to enhance sensitivity in CE with electrochemiluminescence detection. sigmaaldrich.com This involves preparing the sample in an acidic solution (e.g., citric acid, pH < 4.0) and using a background electrolyte with a higher pH (e.g., 15 mM sodium borate, pH 8.0). sigmaaldrich.com As the cationic amines migrate into the higher pH zone, they are deprotonated and slow down, leading to a "stacking" effect at the boundary. sigmaaldrich.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. Cation-exchange chromatography is particularly effective for the separation of amines. A silica-based cation exchanger, such as a column with poly(butadiene-maleic acid) copolymers, can be used for the isocratic separation of amines with direct conductivity detection. chrom-china.com The selectivity and resolution can be tailored by using organic modifiers like acetone (B3395972) or acetonitrile and complexing agents in the mobile phase. chrom-china.com

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms, while High-Resolution Mass Spectrometry (HRMS) gives the exact elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Molecular Architecture

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine), both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its architecture.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons (N-CH₃) and the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms. Based on similar structures, the N-CH₃ protons are expected to appear as a singlet, while the methylene protons would likely appear as triplets due to coupling with adjacent methylene groups. The chemical shifts for N-CH₃ groups are typically around δ 2.2 ppm, and the O-CH₂ groups are expected around δ 3.4 ppm.

The ¹³C NMR spectrum would show distinct signals for the methyl carbons and the two non-equivalent methylene carbons. The number of signals in the spectrum confirms the symmetry of the molecule. Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom.

Table 3: Predicted NMR Chemical Shifts for N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | ¹H | ~2.2 |

| O-CH₂ | ¹H | ~3.4 |

| N-CH₃ | ¹³C | Data not available |

| N-CH₂ | ¹³C | Data not available |

Note: Predicted values are based on similar structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine). The calculated exact mass for the molecular formula C₈H₂₀N₂O is 160.15756. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. As a tertiary amine, N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) is subject to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. whitman.edu The fragmentation of aliphatic amines is often dominated by α-cleavage, leading to the formation of a stable iminium ion. For this compound, a prominent fragment would be expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Table 4: High-Resolution Mass Spectrometry Data for N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₂₀N₂O nih.gov |

| Molecular Weight (Nominal) | 160 g/mol nih.gov |

| Exact Mass (Monoisotopic) | 160.15756 Da nih.gov |

| Common Fragmentation Ion (m/z) | 58 ([CH₂=N(CH₃)₂]⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Elemental Analysis and Speciation Analysis in Organic Compounds

Elemental analysis provides the percentage composition of elements within a compound. For Einecs 300-807-0 with the molecular formula C₁₄H₂₀N₂O₅, the theoretical elemental composition can be calculated. This experimental data is crucial for confirming the empirical formula of a newly synthesized compound or for verifying the purity of a known substance. The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis.

Theoretical Elemental Composition of this compound (C₁₄H₂₀N₂O₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 56.74 |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 6.80 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.46 |

| Oxygen (O) | 15.999 | 5 | 79.995 | 26.99 |

| Total | 296.323 | 100.00 |

Speciation analysis, in this context, would involve the identification and quantification of the individual components, synephrine (B1677852) and pyroglutamic acid, within the compound. This is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, like a UV or mass spectrometry (MS) detector. Such methods can also be used to identify and quantify any related impurities. nih.gov

Chemometric Approaches in Analytical Method Development and Optimization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of the analysis of this compound, chemometric approaches can be applied to various stages of analytical method development and data analysis.

For instance, in the development of an HPLC method for the quantification of synephrine, chemometrics can be used for the optimization of separation parameters such as mobile phase composition, flow rate, and column temperature. Experimental design methodologies, such as factorial designs, can be employed to efficiently screen for significant factors and to model the response surface for optimization. scispace.com

Furthermore, when analyzing complex samples containing synephrine, such as extracts from citrus fruits, chemometrics can be a powerful tool for data processing. nih.gov Techniques like Principal Component Analysis (PCA) can be used to distinguish between samples from different origins based on their analytical profiles. rsc.org In quantitative analysis, chemometric models can be built to predict the concentration of synephrine from spectroscopic or chromatographic data, especially when dealing with complex matrices where interferences may be present. ufmg.br The use of chemometrics can lead to more robust and reliable analytical methods.

Mechanistic and Molecular Interaction Studies

Synephrine (B1677852) Molecular Mechanisms

p-Synephrine, a protoalkaloid, interacts with various cellular and molecular targets, influencing a range of biological processes. Its mechanisms of action involve binding to adrenergic and other receptors, modulating enzymatic activities, and affecting cellular signaling pathways.

p-Synephrine is an agonist for adrenergic receptors, though its affinity and potency vary across different receptor subtypes. mdpi.com It primarily interacts with α- and β-adrenergic receptors. nih.gov

α-Adrenergic Receptors : Studies have shown that p-synephrine has a low affinity for α1- and α2-adrenergic receptors. mdpi.comnih.gov Specifically, it acts as a partial agonist at α1A-adrenoreceptors and an antagonist at α2A- and α2C-adrenoreceptors. wikipedia.org Research on human embryonic kidney (HEK293) cells demonstrated that p-synephrine is a partial agonist of the α1A adrenergic receptor, with a maximal response at a concentration of 100 µM. nih.gov In cloned human adrenergic receptors, p-synephrine displayed low binding affinity with pKi values of 4.11 for α1A, 4.44 for α2A, and 4.61 for α2C. wikipedia.org

β-Adrenergic Receptors : p-Synephrine exhibits a much lower affinity for β-adrenergic receptors compared to α-adrenergic receptors. mdpi.comwikipedia.org It can bind to and activate β3-adrenergic receptors, which may contribute to processes like thermogenesis and lipolysis through the G protein-coupled receptor pathway, leading to increased intracellular cAMP levels. mdpi.com However, its potency at all β-receptor subtypes is considerably lower than that of other sympathomimetic amines. wikipedia.org

The binding characteristics of p-synephrine to adrenergic receptors are stereoselective, with the (R)-(-)- or l-enantiomer (B50610) generally being more potent than the (S)-(+)- or d-enantiomer. wikipedia.org

Adrenergic Receptor Binding Data for p-Synephrine

| Receptor Subtype | Interaction Type | Cell Line/Model | Key Findings |

|---|---|---|---|

| α1A | Partial Agonist | HEK293 | Maximal response at 100 µM. nih.gov |

| α2A | Antagonist | Cloned human receptors | Low affinity (pKi = 4.44). wikipedia.org |

| α2C | Antagonist | Cloned human receptors | Low affinity (pKi = 4.61). wikipedia.org |

| β-receptors | Weak Agonist | Various | Significantly lower affinity compared to α-receptors. mdpi.comwikipedia.org |

Beyond the adrenergic system, p-synephrine interacts with other receptor systems and intracellular signaling pathways.

5-Hydroxytryptamine (5-HT) Receptors : p-Synephrine demonstrates a weak affinity for serotonin (B10506) receptors. mdpi.comnih.govwikipedia.org Studies on isolated rat aorta have indicated that p-synephrine can induce vasoconstriction through interactions with 5-HT1D and 5-HT2A receptors. nih.govnih.gov It has been shown to have no effect on the 5-HT1B receptor. nih.gov More recent research has highlighted its binding to the 5-HT6 receptor, which inhibits the FYN protein and reduces the activation of the ERK1/2 pathway. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) : p-Synephrine is an agonist of TAAR1, a receptor involved in modulating neurotransmission. mdpi.comnih.govwikipedia.org However, its potency at the human TAAR1 is relatively low, with an EC50 of 23,700 nM. wikipedia.org TAAR1 activation can influence dopamine, norepinephrine (B1679862), and serotonin systems. mdpi.com

p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) : In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages have shown that p-synephrine can suppress the p38 MAPK and NF-κB signaling pathways. mdpi.comnih.govnih.govresearchgate.net This anti-inflammatory effect is associated with a reduction in pro-inflammatory cytokine production. mdpi.comnih.govnih.gov p-Synephrine has been observed to inhibit the phosphorylation of NF-κB and the degradation of its inhibitor, IκBα. nih.govchemfaces.com

Research has demonstrated that p-synephrine can inhibit several key enzymes.

α-Amylase and α-Glycosidase : p-Synephrine has been shown to inhibit α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion. sciendo.comnih.govppm.edu.plumlub.pl This inhibitory action suggests a potential role in modulating postprandial blood glucose levels. mdpi.com

Cholinesterases : The compound also acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sciendo.comnih.govppm.edu.pl For AChE, the Ki value was reported as 169.10 ± 80.03 nM, and for BChE, it was 177.06 ± 6.01 nM. nih.gov

Carbonic Anhydrase : p-Synephrine inhibits human carbonic anhydrase (hCA) isoforms I and II. nih.govppm.edu.pl The inhibition constants (Ki) were determined to be 199.02 ± 16.01 μM for hCA I and 336.02 ± 74.01 μM for hCA II. nih.gov

Enzyme Inhibition Data for p-Synephrine

| Enzyme | Inhibition Constant (Ki/IC50) | Key Finding |

|---|---|---|

| α-Amylase | Not specified | Inhibits enzyme activity. sciendo.comnih.gov |

| α-Glycosidase | Not specified | Inhibits enzyme activity. sciendo.comnih.gov |

| Acetylcholinesterase (AChE) | 169.10 ± 80.03 nM | Potent inhibition. nih.gov |

| Butyrylcholinesterase (BChE) | 177.06 ± 6.01 nM | Potent inhibition. nih.gov |

| Carbonic Anhydrase I (hCA I) | 199.02 ± 16.01 μM | Moderate inhibition. nih.gov |

p-Synephrine has been shown to modulate various cellular pathways, leading to anti-inflammatory and anti-cancer effects in vitro.

Gene Regulation and Anti-inflammatory Activity : In LPS-stimulated macrophages, p-synephrine inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.govnih.govsciendo.com This is achieved by downregulating the p38 MAPK and NF-κB signaling pathways. mdpi.comnih.govnih.gov It also inhibits the expression of eotaxin-1 through the STAT6 signaling pathway. chemfaces.comsciendo.com Furthermore, p-synephrine has been found to reduce the expression of genes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in rat hepatocytes. mdpi.com

Anti-cancer Activity in Cell Lines : p-Synephrine has demonstrated anti-cancer properties in several cell lines. It inhibits the proliferation, migration, and invasion of esophageal squamous cell carcinoma (ESCC) cells by downregulating galectin-3 expression and inactivating the AKT and ERK pathways. nih.gov In lung cancer (H460) cells, it reduces viability by increasing the expression of Bax and p53 and decreasing the mRNA and protein levels of PI3K, AKT, and mTOR. mdpi.com Studies on leukemia (K562) and lymphoma (Granta) cells have also shown cytotoxic effects of synephrine derivatives. mdpi.comnih.govresearchgate.net For instance, the derivative 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol exhibited cytotoxic activity at a concentration of approximately 13 µM in these cell lines. mdpi.comnih.govresearchgate.net

Enzymatic Modulation and Inhibition Dynamics (e.g., α-amylase, α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase)

Pyroglutamic Acid Molecular Mechanisms

Pyroglutamic acid, also known as 5-oxoproline, is a derivative of glutamic acid and plays a significant role in cellular metabolism, particularly in the gamma-glutamyl cycle. rupahealth.comwikipedia.org

Pyroglutamic acid is a key intermediate in the gamma-glutamyl cycle, a crucial pathway for the synthesis and recycling of glutathione (B108866) (GSH). rupahealth.comnih.gov

The Gamma-Glutamyl Cycle : This cycle is responsible for transporting amino acids into cells and for the synthesis of glutathione, a major cellular antioxidant. nih.govhealthmatters.io In this cycle, γ-glutamylcysteine is converted to pyroglutamic acid by the enzyme γ-glutamyl cyclotransferase. wikipedia.orglitfl.com Pyroglutamic acid is then converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a step that requires ATP. wikipedia.orghealthmatters.io Glutamate can then be used to resynthesize glutathione. healthmatters.io

Glutathione Depletion and Pyroglutamic Acid Accumulation : When glutathione levels are depleted, the feedback inhibition on γ-glutamyl cyclotransferase is lost, leading to increased production and accumulation of pyroglutamic acid. litfl.comresearchgate.net This can occur in conditions such as malnutrition, sepsis, or due to certain drugs that deplete glutathione stores. litfl.commdpi.compulmonarychronicles.com Deficiencies in the enzyme 5-oxoprolinase can also lead to the buildup of pyroglutamic acid. litfl.commdpi.comnih.gov Elevated levels of pyroglutamic acid in urine and blood can be a marker for impaired glutathione metabolism. rupahealth.comwikipedia.org

Interaction with Taste Receptors and Sensory Transduction Mechanisms

The sensation of taste is a critical physiological function, initiated by the interaction of chemical compounds with specific receptors in the oral cavity. wikipedia.org The sour taste, for instance, is primarily detected by the polycystic kidney disease 2-like 1 (PKD2L1) protein, a member of the transient receptor potential (TRP) channel family, which functions as a proton-gated ion channel. semanticscholar.orgnih.gov

Recent molecular modeling and cellular-level studies have explored the interaction of L-pyroglutamic acid (LPGA), a component of Einecs 300-807-0, with the human sour receptor, PKD2L1. semanticscholar.org Research indicates that LPGA directly binds to the hPKD2L1 receptor, specifically interacting with the arginine residue at position 299 (R299). semanticscholar.org This interaction is concentration-dependent and voltage-independent, leading to the generation of a sour taste signal. semanticscholar.org While these findings establish a molecular basis for the sour taste of LPGA at the receptor level, they are based on cellular models and have not yet been confirmed through direct human sensory panel studies. semanticscholar.org

The other component, synephrine, has not been directly implicated in activating sour taste receptors. Taste perception is a complex process involving various G protein-coupled receptors (GPCRs) for sweet, bitter, and umami tastes, and ion channels for salty and sour tastes. wikipedia.orgmdpi.com

Purinergic Receptor Antagonism and Neurochemical Modulation (in vitro/cellular models)

Purinergic signaling, mediated by nucleotides like ATP and nucleosides like adenosine, plays a vital role in numerous physiological processes through P1 and P2 receptors. patsnap.comwikipedia.org Modulation of these receptors can have significant therapeutic effects. patsnap.com

The synephrine component of this compound is known to interact with various neuroreceptors. It is an adrenergic receptor agonist, primarily acting on α- and β-adrenergic receptors, which are involved in regulating cardiovascular function and metabolic rate. nih.govmdpi.com Its structural similarity to endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine underlies these effects. wikipedia.org In addition to adrenergic receptors, studies have shown that p-synephrine also has a low affinity for the trace amine-associated receptor 1 (TAAR1) and certain serotonin (5-HT) receptors. nih.gov In experiments using rat brain cortical slices, l-synephrine was found to enhance the release of norepinephrine. wikipedia.org While extensive research exists on synephrine's interaction with adrenergic systems, direct studies on the antagonism of purinergic receptors by the synephrine-pyroglutamic acid complex are not widely documented.

Intermolecular Interactions within the Synephrine-Pyroglutamic Acid Complex

Characterization of Binding Modes and Stability

The compound this compound is a salt formed from the transfer of a proton from the carboxylic acid group of L-pyroglutamic acid to the basic amino group of (R)-p-synephrine. nih.gov This results in an ionic bond between the pyroglutamate (B8496135) anion and the synephrinium (B1237181) cation. The stability of the complex is primarily due to this strong electrostatic interaction.

The molecular structure of synephrine itself has been determined by X-ray crystallography. wikipedia.org It possesses a phenethylamine (B48288) skeleton with a chiral center at the benzylic carbon bearing the hydroxyl group. wikipedia.org The stability and conformation of the synephrine-pyroglutamic acid complex would be further influenced by hydrogen bonding involving the hydroxyl groups of synephrine and the carboxylate and amide groups of pyroglutamic acid, as well as potential π-stacking interactions involving the phenyl ring of synephrine. Detailed crystallographic or advanced computational modeling studies specifically on the synephrine-pyroglutamate complex would be required to fully characterize its three-dimensional structure, binding modes, and conformational stability.

Synergistic or Antagonistic Effects at the Molecular Level in Combined Systems

The combination of synephrine with other substances, notably caffeine, has been studied for potential synergistic effects, particularly concerning metabolic rate and cardiovascular impact. rivm.nl The concern is that caffeine, which also interacts with sympathomimetic compounds, could potentiate the cardiovascular effects of synephrine, such as increased heart rate and blood pressure. rivm.nl

In the context of the this compound complex, the two components, synephrine and pyroglutamic acid, are delivered together. While pyroglutamic acid's primary identified interaction is with taste receptors, its presence could potentially influence the absorption, distribution, or molecular interactions of synephrine. For example, in citrus plants, the accumulation of synephrine and pyroglutamic acid can be concurrently enhanced in response to certain stressors. mdpi.com However, the current body of research does not provide a clear picture of synergistic or antagonistic effects at the molecular receptor level between synephrine and pyroglutamic acid. The effects of the complex are often attributed to the pharmacological activity of the synephrine component. mdpi.comrivm.nl Further research is needed to determine if the pyroglutamate moiety modulates the receptor binding profile or downstream signaling of synephrine.

A Computational Chemistry Perspective on the Aurora Kinase Inhibitor GSK-1070916

While initial inquiries referenced the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-807-0, which corresponds to a compound of Synephrine and Pyroglutamic acid, the significant body of scientific literature in computational modeling and drug design overwhelmingly points to a different molecule of high interest: GSK-1070916. This article will focus on the extensive in silico research conducted on GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases, which are crucial regulators of mitosis and prime targets in oncology research. acs.orgmdpi.com

Computational Chemistry and in Silico Modeling

Computational chemistry has been instrumental in elucidating the mechanisms of action, selectivity, and potential for optimization of GSK-1070916 and its analogs. mdpi.comingentaconnect.com These in silico methods, ranging from molecular docking to complex dynamic simulations, provide a microscopic view of molecular interactions that are critical for rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For GSK-1070916, docking studies have been pivotal in understanding its binding to the ATP-binding pocket of Aurora B kinase. acs.orgingentaconnect.com

Research employing hybrid loop-docking and cross-docking protocols has provided detailed insights into the binding mode. ingentaconnect.com These studies often use the crystal structure of Aurora B in complex with another inhibitor, such as Reversine, as a starting point for calculations (PDB: 2VGO). ingentaconnect.com Docking simulations with GSK-1070916 into the Aurora B active site consistently reproduce a stable binding mode. ingentaconnect.com

Key interactions revealed by docking include the formation of hydrogen bonds with amino acid residues in the active site. For instance, GSK-1070916 was found to form three hydrogen bonds with the active site residues of Aurora B. ingentaconnect.com In comparative studies, newly designed analogs of GSK-1070916 showed even more favorable interactions, such as forming four hydrogen bonds and retaining conserved salt bridge interactions with residues like Ala173 and Lys122. ingentaconnect.com

In silico docking has also been used to investigate mechanisms of drug resistance. Studies on the ABCB1 transporter, a protein associated with multidrug resistance, showed that GSK-1070916 can bind to its substrate-binding site with a high affinity, suggesting it may be a substrate for this efflux pump. nih.gov

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. For GSK-1070916 and its derivatives, these methods have been applied primarily through Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D physicochemical properties, which are derived from quantum-based calculations of molecular fields. nih.gov

A 3D-QSAR study on a series of GSK1070916 derivatives generated a statistically significant CoMSIA model. nih.gov The model revealed that the inhibitory activity against Aurora B was heavily influenced by electrostatic and hydrogen-bond donor characteristics. nih.gov Specifically, the optimal model showed a high electrostatic field contribution (69%) and a significant hydrogen-bond-donor contribution (31%). nih.gov This indicates that electronegative groups with hydrogen bond donating capacity have a substantial impact on the inhibitory activity of this class of compounds. nih.gov Such findings are crucial for guiding the synthesis of new analogs with improved potency by modifying their electronic features. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. MD simulations have been crucial for validating the docking poses of GSK-1070916 and assessing the stability of its interaction with Aurora B kinase. ingentaconnect.com

All-atom MD simulations, often running for nanoseconds, have been performed on the GSK-1070916/Aurora-B complex. ingentaconnect.com These simulations confirmed that the inhibitor remains stable in the enzyme's active site pocket, reinforcing the binding mode predicted by docking studies. acs.orgingentaconnect.com The stability is typically assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.net

Furthermore, MD trajectories are often post-processed using techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex. ingentaconnect.com This provides a more reliable estimate of binding affinity than docking scores alone. ingentaconnect.com MM/GBSA analysis for analogs of GSK-1070916 has successfully identified compounds with better binding free energy profiles compared to the parent molecule, highlighting the utility of MD simulations in lead optimization. acs.orgingentaconnect.com

The detailed structural and dynamic information gleaned from computational studies on GSK-1070916 has served as a foundation for structure-based drug design of novel analogs. ingentaconnect.commdpi.com The core scaffold of GSK-1070916, a 7-azaindole (B17877) base, was used as a reference to design new libraries of potential inhibitors. acs.orgingentaconnect.com

The primary strategies involved isosteric/bioisosteric modifications and fragment-based design. ingentaconnect.commdpi.com This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties, or incorporating fragments from other known inhibitors, like Reversine. ingentaconnect.com

These newly designed analogs were then computationally screened using the methods described above. Cross-platform docking and MM/GBSA rescoring identified top candidates that exhibited improved docking scores and more favorable binding free energies than GSK-1070916. ingentaconnect.com Subsequent MD simulations proved that the most promising designed ligands were stable in the active site of Aurora B. acs.orgingentaconnect.com This integrated computational workflow demonstrates a powerful strategy for accelerating the discovery of next-generation inhibitors based on a known chemical scaffold. mdpi.com

Table of Mentioned Compounds

Biogenesis and Metabolic Pathways Advanced Aspects

Synephrine (B1677852) Biosynthetic Pathways in Natural Sources

Synephrine, a naturally occurring alkaloid, is synthesized in various plants, most notably in those of the Citrus genus. wikipedia.orgresearchgate.net The biosynthetic pathway in these organisms is a multi-step enzymatic process that transforms the amino acid L-tyrosine into synephrine.

Precursor Utilization and Enzymatic Steps

The primary precursor for synephrine biosynthesis in plants is L-tyrosine. researchgate.netnih.gov The conversion process involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The established pathway in Citrus species proceeds as follows:

Decarboxylation of L-tyrosine: The initial step involves the removal of a carboxyl group from L-tyrosine, a reaction catalyzed by the enzyme L-tyrosine decarboxylase (TDC). This results in the formation of tyramine (B21549). wikipedia.orgresearchgate.net

N-methylation of Tyramine: The newly formed tyramine then undergoes methylation, where a methyl group is added to its amino group. This step is facilitated by the enzyme tyramine N-methyltransferase (TNMT), yielding N-methyltyramine. wikipedia.orgresearchgate.net

Hydroxylation of N-methyltyramine: The final step in the pathway is the hydroxylation of N-methyltyramine at the beta-position of the ethylamine (B1201723) side chain. This reaction is catalyzed by N-methyl-tyramine-β-hydroxylase , leading to the formation of synephrine. wikipedia.orgresearchgate.net

It is noteworthy that this pathway differs from the one observed in animals, where synephrine is synthesized via octopamine (B1677172). wikipedia.orgcaldic.com In the animal pathway, tyramine is first hydroxylated to octopamine by dopamine-β-hydroxylase, which is then N-methylated by phenylethanolamine N-methyltransferase to produce synephrine. wikipedia.orgihs-headache.org

Table 1: Key Enzymes in Synephrine Biosynthesis in Citrus Species

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| L-tyrosine decarboxylase (TDC) | L-tyrosine | Tyramine | Decarboxylation |

| Tyramine N-methyltransferase (TNMT) | Tyramine | N-methyltyramine | N-methylation |

| N-methyl-tyramine-β-hydroxylase | N-methyltyramine | Synephrine | Hydroxylation |

Factors Influencing Enantiomeric Purity in Biological Systems

Synephrine possesses a chiral carbon atom, meaning it can exist in two different enantiomeric forms: l-synephrine and d-synephrine. In Citrus species, synephrine is predominantly found as the l-isomer. wikipedia.org However, the enantiomeric purity can be influenced by several factors, particularly during extraction and processing.

pH: The pH of the environment can affect the stability of the enantiomeric form. nih.govresearchgate.net

Temperature: Elevated temperatures during extraction or processing can lead to racemization, the process where a pure enantiomer is converted into a mixture of both enantiomers. nih.gov This can result in the formation of small amounts of the d-isomer. nih.gov Studies have shown that degradation of synephrine can occur at elevated temperatures, which can also impact the enantiomeric excess. acs.orgnih.gov

Controlled extraction conditions are therefore crucial to prevent racemization and maintain the natural enantiomeric purity of synephrine. nih.gov

Pyroglutamic Acid Biogenesis and Interconversion Pathways

Pyroglutamic acid, also known as 5-oxoproline, is a derivative of the amino acid glutamic acid. wikipedia.org It is a naturally occurring compound found in various biological systems and food products. unina.itresearchgate.net

Formation from Glutamic Acid and Glutamine

Pyroglutamic acid can be formed from both glutamic acid and glutamine through cyclization reactions. wikipedia.org This conversion can occur both enzymatically and non-enzymatically.

Non-enzymatic Cyclization: N-terminal glutamic acid and glutamine residues can spontaneously cyclize to form pyroglutamic acid. researchgate.netwikipedia.org This reaction is favored under certain conditions, such as elevated temperatures and specific pH values. researchgate.netresearchgate.netresearchgate.net For instance, heating glutamic acid to 180°C results in the loss of a water molecule and the formation of pyroglutamic acid. wikipedia.org The rate of non-enzymatic formation from glutamic acid is generally slower than from glutamine and is influenced by pH, with minimal formation around neutral pH and increased rates at acidic (pH 4) and basic (pH 8) conditions. researchgate.netresearchgate.netgoogle.com

Enzymatic Cyclization: The formation of pyroglutamic acid can also be catalyzed by enzymes known as glutaminyl cyclases. wikipedia.orggoogle.com These enzymes facilitate the cyclization of N-terminal glutamine residues in peptides and proteins. researchgate.net There is also evidence to suggest that the formation of N-terminal pyroglutamic acid from glutamic acid can be an enzymatic process. nih.gov

Role of Gamma-Glutamyl Cyclotransferase and 5-Oxoprolinase in Metabolism

Two key enzymes involved in the metabolism of pyroglutamic acid are gamma-glutamyl cyclotransferase and 5-oxoprolinase, which are part of the gamma-glutamyl cycle. nih.govontosight.ai

Gamma-Glutamyl Cyclotransferase (GGCT): This enzyme catalyzes the formation of pyroglutamic acid from gamma-glutamyl-amino acids. wikipedia.orgresearchgate.net In this reaction, a (5-L-glutamyl)-L-amino acid is converted into 5-oxoproline and an L-amino acid. wikipedia.org GGCT plays a significant role in glutathione (B108866) metabolism. wikipedia.orgontosight.aieco-vector.com In plants, an alternative pathway for glutathione degradation involves GGCT. frontiersin.org

5-Oxoprolinase: This enzyme is responsible for the conversion of 5-oxo-L-proline (pyroglutamic acid) back to L-glutamate. nih.govontosight.ai This reaction is ATP-dependent and is a crucial step in the gamma-glutamyl cycle, making the glutamate (B1630785) available for the resynthesis of glutathione. nih.govkarger.com Deficiencies in 5-oxoprolinase can lead to the accumulation of 5-oxoproline. nih.govontosight.aiassaygenie.com

Occurrence in Biological Matrices and Food Systems

Pyroglutamic acid is widely distributed in nature. It is found in various biological matrices, including the brain, skin, plasma, and cerebrospinal fluid. unina.it It is also present in numerous food products. unina.itresearchgate.net

The formation of pyroglutamic acid can occur during food processing, influenced by factors such as heat treatment, high pressure, and enzymatic modifications. unina.itresearchgate.net It is found in both free form and as part of pyroglutamyl peptides in foods like:

Fermented dairy products such as yogurt and cheese, particularly aged varieties like Grana Padano and Parmigiano Reggiano. unina.itresearchgate.netresearchgate.net

Wheat gluten hydrolysates. unina.itresearchmap.jp

Japanese rice wine. unina.it

Dry-cured ham. unina.it

Co-occurrence and Interrelation of Synephrine and Pyroglutamic Acid in Metabolic Networks

The chemical entity identified by EINECS number 300-807-0 is a compound salt formed by p-Synephrine and L-Pyroglutamic acid. nih.gov The study of their metabolic relationship is anchored in their simultaneous presence in certain biological systems and their respective roles in distinct, yet interconnected, metabolic pathways.

Co-occurrence in Citrus Species

Research has demonstrated the co-occurrence of synephrine, a biogenic amine, and pyroglutamic acid, an amino acid derivative, within the same plant tissues, particularly in Citrus species. Synephrine is a well-known alkaloid found in citrus fruits, with its highest concentrations typically occurring in bitter orange (Citrus aurantium). rivm.nlpeerj.com It is one of several phenethylamine (B48288) alkaloids prevalent in the peel and edible parts of citrus fruit. researchgate.net

Pyroglutamic acid is also found in citrus plants. A study investigating the metabolic response of Citrus sinensis (sweet orange) to infection by the bacterium 'Candidatus Liberibacter asiaticus' detected the presence of both synephrine and pyroglutamic acid in the leaves. mdpi.com This research revealed that the bacterial infection significantly increased the endogenous levels of both compounds, suggesting a coordinated response involving both metabolites. mdpi.com The ability to simultaneously determine the presence of amines like synephrine and organic acids such as pyroglutamic acid further supports their co-existence in citrus tissues. researchgate.net

Research Findings on Metabolic Interrelation

The metabolic interplay between synephrine and pyroglutamic acid is not one of direct conversion but rather a reflection of their positions within the broader network of amino acid metabolism.

Synephrine's Metabolic Context: The biosynthesis of synephrine is a branch of the tyrosine pathway. peerj.com Tyrosine itself is an aromatic amino acid synthesized via the shikimate pathway. peerj.com Furthermore, studies on the effects of p-synephrine have shown that it can significantly alter metabolic profiles, particularly pathways related to amino acid metabolism. mdpi.comnih.gov This indicates that fluctuations in synephrine levels or its administration can have a cascading effect on the pool of amino acids and their derivatives within an organism. mdpi.com

Pyroglutamic Acid's Metabolic Role: Pyroglutamic acid (also known as 5-oxoproline) is a key intermediate in the γ-glutamyl cycle. core.ac.ukgenome.jp This cycle is fundamental for the synthesis and degradation of glutathione, a critical cellular antioxidant. taylorandfrancis.com Glutathione itself is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine. Pyroglutamic acid is formed when the γ-glutamyl group is released from a carrier amino acid and cyclizes. core.ac.uk Therefore, the concentration of pyroglutamic acid is intrinsically linked to glutathione metabolism and the availability of its precursor amino acids. taylorandfrancis.com

The interrelation, therefore, lies in their shared connection to the central hub of amino acid metabolism. Synephrine originates from the aromatic amino acid tyrosine, while pyroglutamic acid is a metabolite in the cycle of glutathione, which is composed of other amino acids. peerj.comtaylorandfrancis.comproteincentre.com A significant physiological event, such as the bacterial infection studied in C. sinensis, can trigger changes in both the shikimate pathway (affecting synephrine) and stress-response pathways like glutathione metabolism (affecting pyroglutamic acid), leading to their simultaneous accumulation. mdpi.com

Research Data on Metabolite Levels

The following table summarizes findings from a study on Citrus sinensis leaves, illustrating the impact of bacterial infection and γ-aminobutyric acid (GABA) treatment on the endogenous levels of synephrine and pyroglutamic acid.

Table 1: Endogenous Levels of Synephrine and Pyroglutamic Acid in Citrus sinensis Leaves Under Different Conditions mdpi.com

| Metabolite | Condition | Observation |

|---|---|---|

| Synephrine | 'Ca. L. asiaticus' Infection | Significantly enhanced accumulation compared to healthy controls. |

| GABA Treatment (Infected) | No significant change compared to non-treated infected plants. | |

| Pyroglutamic Acid | 'Ca. L. asiaticus' Infection | Significantly enhanced accumulation compared to healthy controls. |

| GABA Treatment (Infected) | Levels were not significantly different from non-treated infected plants. |

This table is based on qualitative descriptions from the cited research. The study reported that infection significantly enhanced both metabolites, while exogenous GABA application did not further alter their levels in infected plants.

This data underscores a coordinated metabolic shift in response to biotic stress, where pathways involving both synephrine and pyroglutamic acid are upregulated. mdpi.com

Emerging Research Areas and Future Directions

Development of Novel Analytical Probes and Detection Methods for Complex Biological Systems

A significant challenge in understanding biological systems is the detection and quantification of specific molecules and enzymatic activities in real-time and in vivo. The scaffolds of Einecs 300-807-0's components are central to the development of such advanced analytical tools.

Researchers are actively designing sensitive probes by coupling the pyroglutamic acid moiety to signaling molecules like fluorophores or luciferins. researchgate.netnih.gov A key target for these probes is Pyroglutamate (B8496135) aminopeptidase (B13392206) (PGP), an enzyme that specifically cleaves the pyroglutamic acid residue from the N-terminus of proteins and is associated with inflammatory processes. researchgate.netnih.gov By designing a probe where pyroglutamic acid "cages" a signaling molecule, the presence and activity of PGP can be detected when it cleaves the cage, releasing the signal.

Recent developments include:

Bioluminescent Probes: A probe was developed by linking pyroglutamic acid to aminoluciferin (B605428). researchgate.net In the presence of PGP, aminoluciferin is released and then oxidized by luciferase to produce light, allowing for highly sensitive detection of PGP activity in mouse models of inflammation. researchgate.net

Near-Infrared (NIR) Fluorescent Probes: To overcome the limitations of shorter wavelength probes for in vivo imaging, an NIR probe was created by incorporating L-pyroglutamic acid into a hemicyanine fluorophore skeleton. nih.gov This probe exhibits long analytical wavelengths (λex/em = 670/700 nm) and has been used to reveal the up-regulation of PGP-1 in mice during inflammatory responses. nih.gov

For synephrine (B1677852), analytical methods such as high-performance liquid chromatography (HPLC) and untargeted NMR-based metabolomics are used to detect its presence in complex matrices like fruit juices and biological samples. mdpi.comresearchgate.net Future work aims to develop more sophisticated sensors, potentially implantable biosensors, for continuous monitoring of metabolites like synephrine in living organisms. google.com

| Probe Type | Target Analyte | Sensing Mechanism | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| Bioluminescent | Pyroglutamate aminopeptidase (PGP) | Enzymatic cleavage of pyroglutamic acid from aminoluciferin, followed by luciferase-mediated light production. | In vivo imaging of inflammation in a mouse model of liver disease. | Demonstrated excellent sensitivity and selectivity for studying pathological processes involving PGP. | researchgate.net |

| Near-Infrared (NIR) Fluorescent | Pyroglutamate aminopeptidase 1 (PGP-1) | Enzymatic cleavage of pyroglutamic acid from a hemicyanine fluorophore, causing a "turn-on" fluorescence signal. | In vivo imaging of PGP-1 up-regulation in mice stimulated with immunopotentiators. | Revealed that PGP-1 is involved in the in vivo inflammatory response and may be a new inflammatory cytokine. | nih.gov |

| Long-Wavelength Fluorescent | Pyroglutamate aminopeptidase 1 (PGP-1) | Enzymatic cleavage of L-pyroglutamic acid from cresyl violet, leading to fluorescence. | Confocal fluorescence imaging to detect PGP-1 up-regulation in cell lines under inflammatory stimulation. | Showed PGP-1 up-regulation during cellular inflammatory response and located PGP-1 primarily in the cytoplasm. | nih.gov |

Chemical Biology Applications and Tool Development Based on the Compound's Scaffolds

The development of probes is a primary example of a chemical biology application, where molecules are used as tools to investigate biological systems. The synephrine and pyroglutamic acid scaffolds are being used to create tools that perturb and report on cellular functions.

Probing Inflammatory Pathways: The PGP-targeted fluorescent and bioluminescent probes, built upon the pyroglutamic acid scaffold, are powerful tools for studying inflammation. nih.govnih.gov They have been used to demonstrate for the first time that PGP-1 is upregulated in living animals during an inflammatory response and that inhibiting the enzyme can weaken the inflammatory process in cells. nih.gov This establishes PGP-1 as a potential indicator of cellular inflammation and a target for further study. nih.gov

Investigating Metabolic and Signaling Pathways: Synephrine serves as a tool to explore various physiological pathways due to its interaction with multiple receptors. nih.gov It is known to interact with several α- and β-adrenergic receptors as well as serotonin (B10506) (5-HT) receptors. nih.gov By observing the downstream effects of these interactions, researchers can dissect the roles of these receptors in processes like lipid metabolism, thermogenesis, and neuroinflammation. mdpi.comnih.gov For instance, studies using synephrine have helped to delineate its role in regulating genes involved in tumor development and inflammation. mdpi.com

Rational Design of New Chemical Entities Based on Synephrine and Pyroglutamic Acid Structural Motifs

Rational drug design aims to create new, highly specific, and effective therapeutic agents by systematically modifying a known chemical scaffold. nih.govmlsu.ac.in Both synephrine and pyroglutamic acid offer promising starting points for such endeavors.

The structural similarity of synephrine to endogenous amines like epinephrine (B1671497) makes it an attractive template. nih.gov A particularly active area of research is the use of synephrine as a scaffold for the synthesis of a new generation of non-steroidal Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.gov SEGRAs are sought after as alternatives to traditional glucocorticoids because they aim to separate the desired anti-inflammatory effects from the undesired metabolic side effects. mdpi.com Synephrine is a final metabolite of a known SEGRA, Compound A, and also serves as a precursor for its synthesis, making its chemical backbone a logical starting point for designing novel SEGRAs with improved stability and efficacy. mdpi.comnih.gov

The process of rational design involves:

Identifying a Lead: Using a known active molecule like synephrine as the lead compound. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the synephrine structure—for example, by altering substitutions on the aromatic ring or the aliphatic chain—and testing the new molecules for activity at the target receptor (e.g., the glucocorticoid receptor).

Computational Modeling: Employing molecular docking and other computational chemistry techniques to predict how newly designed molecules will bind to the target protein, helping to prioritize which compounds to synthesize. mdpi.comresearchgate.net

While less explored, the pyroglutamic acid lactam structure could also serve as a scaffold for designing enzyme inhibitors, for instance, targeting enzymes involved in its metabolism or signaling pathways it may influence. wikipedia.org

Exploration of Complex Intermolecular Interactions in Advanced Biological Models for Fundamental Understanding

To fully grasp the biological function of a compound, it is essential to understand its interactions with target molecules at an atomic level. Future research is focused on characterizing the complex intermolecular forces between synephrine, pyroglutamic acid, and their biological partners.

For synephrine, this involves detailed studies of its binding to adrenergic and serotonin receptors. nih.gov Techniques like Cellular Thermal Shift Assay (CETSA) and co-immunoprecipitation are being used to confirm physical interactions inside the cell. nih.gov Molecular docking simulations help visualize the binding pocket and identify key amino acid residues that interact with the synephrine molecule, explaining its binding affinity and selectivity (or lack thereof). nih.gov For example, understanding how the position of the hydroxyl group on synephrine's aromatic ring affects its binding strength to different α and β receptor subtypes is crucial for designing more selective molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 300-807-0 that must be characterized prior to experimental use, and which analytical methods are recommended for this purpose?

- Methodological Answer : Prioritize characterizing purity, solubility, stability, and structural integrity. Use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and thermogravimetric analysis (TGA) for stability under varying temperatures. Ensure all methods are described in sufficient detail to allow replication, including instrument specifications (e.g., NMR frequency, HPLC column type) . For novel compounds, include elemental analysis and mass spectrometry to confirm molecular composition .

Q. How should researchers design a controlled experiment to investigate the reactivity of this compound under varying environmental conditions?

- Methodological Answer : Define independent variables (e.g., pH, temperature, solvent polarity) and dependent variables (e.g., reaction rate, product yield). Use a factorial design to test interactions between variables, with at least three replicates per condition to ensure statistical power. Include negative controls (e.g., solvent-only reactions) and reference standards for comparison. Document equipment models (e.g., autoclave for temperature control) and calibration procedures . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the experimental scope .

Q. What systematic strategies are recommended for conducting a literature review on this compound to identify knowledge gaps?

- Methodological Answer : Use Boolean operators in databases (e.g., SciFinder, PubMed) with search terms like "this compound synthesis," "degradation pathways," and "applications." Filter results by publication date (last 10 years) and study type (e.g., experimental, computational). Create a matrix to categorize findings by theme (e.g., catalytic activity, toxicity) and highlight contradictions. Cite primary sources exclusively, avoiding reviews or unreliable platforms .

Advanced Research Questions

Q. What statistical approaches are appropriate for resolving contradictions in published data on the catalytic activity of this compound?

- Methodological Answer : Perform a meta-analysis to quantify effect sizes across studies, accounting for variables like catalyst loading and reaction time. Use sensitivity analysis to identify outliers or confounding factors (e.g., impurities in starting materials). Apply Bayesian statistics to model uncertainty in conflicting datasets. Ensure transparency by publishing raw data and analysis scripts in supplementary materials .